2-Bromo-5-(trifluoromethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, characterized by the presence of bromine and trifluoromethyl groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol typically involves the bromination of 5-(trifluoromethyl)pyridin-3-ol. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-5-(trifluoromethyl)pyridin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-ol
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-5-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various synthetic and research applications .
Biological Activity
2-Bromo-5-(trifluoromethyl)pyridin-3-ol (CAS Number: 1211537-52-8) is a pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of both bromine and trifluoromethyl substituents, has garnered attention for its potential in drug development and agrochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H3BrF3N, with a molecular weight of approximately 227.99 g/mol. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.
This compound exhibits its biological effects primarily through:
- Regioselective Reactions : The compound can undergo regioselective C-4 deprotonation, facilitating further functionalization that enhances its biological activity.
- Enzyme Inhibition : It has been shown to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways relevant to disease processes .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have demonstrated that derivatives of trifluoromethyl-substituted pyridines exhibit significant antifungal properties, outperforming their chloro-, nitro-, and cyano-substituted counterparts .
- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise as a lead compound for further development in oncology .
- Pharmacological Applications : Its structure allows for modification that can enhance pharmacological properties such as bioavailability and potency against specific targets like protein kinases .
Case Study 1: Antimicrobial Efficacy
A recent study explored the synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives from 2-bromo-5-(trifluoromethyl)pyridine. These derivatives were tested against various bacterial strains, demonstrating enhanced antibacterial activity compared to non-fluorinated analogs. The results indicated a significant reduction in minimum inhibitory concentration (MIC) values for the fluorinated compounds .
Case Study 2: Anticancer Activity
Research involving the evaluation of this compound on prostate cancer cell lines revealed that it inhibited cell proliferation effectively. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation, indicating potential for development as an anticancer agent .
The compound's biochemical properties contribute to its versatility in synthetic applications:
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQSHFMHUSEYPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716674 |
Source
|
Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211537-52-8 |
Source
|
Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.